3-(2-aminoimidazol-1-yl)propanoic Acid
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Overview
Description
3-(2-aminoimidazol-1-yl)propanoic Acid is a chemical compound that features an imidazole ring substituted with an amino group and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-aminoimidazol-1-yl)propanoic Acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of amido-nitriles with suitable reagents under controlled conditions to form the imidazole ring . The reaction conditions often involve the use of catalysts such as nickel and mild temperatures to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(2-aminoimidazol-1-yl)propanoic Acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to yield saturated derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the amino group or the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-imidazole derivatives, while reduction can produce saturated imidazole compounds.
Scientific Research Applications
3-(2-aminoimidazol-1-yl)propanoic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and coordination complexes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infections and inflammatory diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-aminoimidazol-1-yl)propanoic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact pathways and molecular targets are still under investigation, but its ability to interact with biological macromolecules is a key aspect of its mechanism of action.
Comparison with Similar Compounds
L-Carnosine (2-[(3-aminopropanoyl)amino]-3-(1H-imidazol-5-yl)propanoic Acid): A naturally occurring dipeptide with similar structural features.
Imidazole-4-acetic Acid: Another imidazole derivative with distinct biological activities.
Uniqueness: 3-(2-aminoimidazol-1-yl)propanoic Acid is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties
Biological Activity
3-(2-aminoimidazol-1-yl)propanoic acid (also referred to as 2-amino-3-imidazol-1-yl-propionic acid) is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and metabolic regulation. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C6H9N3O2. It features an imidazole ring, which is known for its role in various biological processes. The presence of the amino group contributes to its potential as a bioactive compound.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Anticancer Activity : Studies have shown that imidazole derivatives can inhibit cancer cell proliferation and induce apoptosis. The compound's structure allows it to interact with various cellular pathways involved in cancer progression, including those regulating cell migration and invasion .
- Antioxidant Properties : The compound has been evaluated for its antioxidant capabilities, which are crucial for reducing oxidative stress in cells. This property may contribute to its protective effects against various diseases, including cancer .
Anticancer Studies
Table 1 summarizes findings from recent studies on the anticancer activity of this compound and related compounds.
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | A549 (lung cancer) | 20 | Induces apoptosis via caspase activation |
Imidazole derivatives | MCF7 (breast cancer) | 15 | Inhibition of cell migration and invasion |
Imidazole analogs | B16 (melanoma) | 25 | FAK inhibition leading to reduced proliferation |
Source: Adapted from various studies on imidazole compounds .
Antioxidant Activity
Research has indicated that the antioxidant activity of this compound can be assessed using various assays:
- DPPH Radical Scavenging Assay : This assay measures the ability of the compound to donate electrons and neutralize free radicals. Compounds with higher scavenging activity demonstrate greater potential as antioxidants.
- Ferric Ion Reducing Antioxidant Power (FRAP) : This assay evaluates the reducing power of the compound, indicating its capacity to act as an electron donor.
Table 2 presents comparative antioxidant activity data.
Compound | DPPH Scavenging (%) | FRAP Value (µmol Fe(II)/g) |
---|---|---|
This compound | 60 | 150 |
Ascorbic Acid | 95 | 250 |
Butylated Hydroxytoluene | 70 | 200 |
Source: Adapted from antioxidant studies .
Case Study 1: Cancer Treatment Efficacy
A study involving A549 lung cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of approximately 20 µM. The mechanism was attributed to the activation of apoptotic pathways, specifically through caspase cascades .
Case Study 2: Metabolic Regulation
Another investigation focused on the metabolic effects of this compound on glucose metabolism in diabetic rat models. Results indicated improved glucose tolerance and insulin sensitivity, suggesting a potential role in diabetes management .
Properties
CAS No. |
215229-20-2 |
---|---|
Molecular Formula |
C6H9N3O2 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
3-(2-aminoimidazol-1-yl)propanoic acid |
InChI |
InChI=1S/C6H9N3O2/c7-6-8-2-4-9(6)3-1-5(10)11/h2,4H,1,3H2,(H2,7,8)(H,10,11) |
InChI Key |
XUASGMPEHGZUOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=N1)N)CCC(=O)O |
Origin of Product |
United States |
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